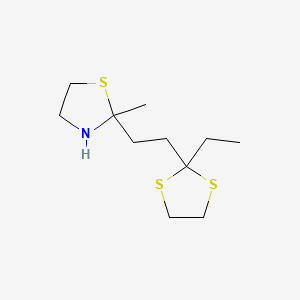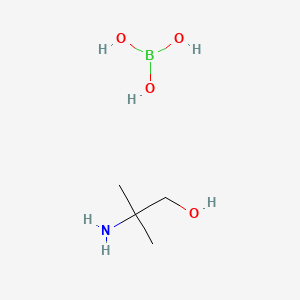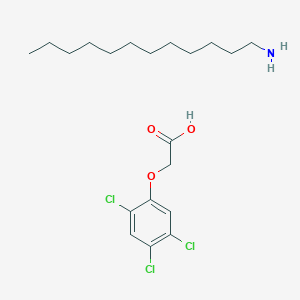
Chromium dinicotinate glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium dinicotinate glycinate is a compound that combines chromium with nicotinic acid (niacin) and glycine. This compound is often used as a dietary supplement due to its potential benefits in glucose metabolism and insulin sensitivity. Chromium is an essential trace element that plays a crucial role in the metabolism of carbohydrates, fats, and proteins by enhancing the action of insulin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium dinicotinate glycinate typically involves the reaction of chromium chloride with nicotinic acid and glycine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the product. The production process is optimized to achieve high yields and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium dinicotinate glycinate can undergo various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states. Substitution reactions can result in the formation of new chromium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chromium dinicotinate glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving chromium complexes.
Biology: Studied for its role in enhancing insulin sensitivity and glucose metabolism.
Medicine: Investigated for its potential benefits in managing diabetes and other metabolic disorders.
Industry: Used in the production of dietary supplements and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of chromium dinicotinate glycinate involves its role in enhancing insulin signaling pathways. Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This includes the phosphorylation of multiple intracellular domains and protein kinases, leading to enhanced glucose uptake and metabolism .
Vergleich Mit ähnlichen Verbindungen
Chromium dinicotinate glycinate can be compared with other chromium complexes such as:
Chromium picolinate: Another chromium complex used as a dietary supplement, known for its high bioavailability.
Chromium methionine: A complex that combines chromium with methionine, studied for its potential benefits in glucose metabolism.
Chromium nanoparticles: Nano-sized chromium particles that have shown enhanced absorption and bioavailability
This compound is unique due to its combination of chromium with nicotinic acid and glycine, which may offer synergistic benefits in enhancing insulin sensitivity and glucose metabolism .
Eigenschaften
CAS-Nummer |
1208240-55-4 |
|---|---|
Molekularformel |
C14H12CrN3O6 |
Molekulargewicht |
370.26 g/mol |
IUPAC-Name |
2-aminoacetate;chromium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.C2H5NO2.Cr/c2*8-6(9)5-2-1-3-7-4-5;3-1-2(4)5;/h2*1-4H,(H,8,9);1,3H2,(H,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
MUAPNDPCKAUEET-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(C(=O)[O-])N.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)


